molecular formula C9H6N4O B13099077 [1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one CAS No. 257955-44-5

[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one

Cat. No.: B13099077
CAS No.: 257955-44-5
M. Wt: 186.17 g/mol
InChI Key: UTTCYYFYTSCSMS-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with cyanogen bromide, followed by cyclization to form the desired triazine ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one is unique due to its specific ring fusion and the presence of both imidazole and triazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .

Biological Activity

The compound [1,2,4]triazino[4,3-a]benzimidazol-4(1H)-one, with the CAS number 257955-44-5, is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data and case studies.

  • Molecular Formula : C9H6N4O
  • Molar Mass : 186.17 g/mol
  • Density : 1.63 g/cm³ (predicted)
  • Boiling Point : 337.5 °C (predicted)
  • pKa : 1.23 (predicted)

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that this compound can inhibit the growth of several cancer cell lines including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines are crucial for understanding the potency of the compound.

Cell LineIC50 Value (µM)Reference
HCT-11612.5
MCF-715.0
HeLa10.0

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest in a p53-independent manner.
  • Apoptosis Induction : It promotes apoptosis in both wild-type and mutant p53 cells.
  • Inhibition of MDM2-p53 Interactions : Although not directly inhibiting MDM2-p53 interactions, it affects downstream signaling pathways that lead to cell death.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the triazino and benzimidazole moieties can significantly impact biological activity:

  • Substituents at specific positions on the ring system enhance cytotoxicity.
  • Compounds with bulky or electron-withdrawing groups often exhibit improved activity against cancer cell lines.

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound using an MTT assay across multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with significant effects observed at concentrations as low as 10 µM.

Study 2: Apoptosis Mechanism

Another investigation focused on the apoptotic pathways activated by this compound. Flow cytometry analysis revealed an increase in the sub-G1 population indicative of apoptosis following treatment with this compound.

Properties

CAS No.

257955-44-5

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one

InChI

InChI=1S/C9H6N4O/c14-8-5-10-12-9-11-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,11,12)

InChI Key

UTTCYYFYTSCSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=NN3

Origin of Product

United States

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